molecular formula C13H12F3N3O B6937441 N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide

N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6937441
M. Wt: 283.25 g/mol
InChI Key: ZGCGPCDMLCHQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-3-8(2)17-12(20)9-4-5-11-18-10(13(14,15)16)7-19(11)6-9/h3-8H,1H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCGPCDMLCHQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with suitable amines under controlled conditions . Another approach involves the direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Industrial Production Methods

Industrial production of this compound may leverage solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various trifluoromethylated derivatives, which can exhibit enhanced biological activity and stability .

Scientific Research Applications

N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding interactions . This activation facilitates various biochemical reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a valuable candidate for drug development and other scientific research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.